molecular formula C16H16BrNO2S B2707700 N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide CAS No. 339099-74-0

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide

Cat. No.: B2707700
CAS No.: 339099-74-0
M. Wt: 366.27
InChI Key: KQCLYPQPOSOCHH-UHFFFAOYSA-N
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Description

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide is an organic compound with the molecular formula C16H16BrNO2S. This compound features a bromophenyl group, a sulfanyl linkage, and a methoxybenzenecarboxamide moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the sulfanyl linkage: This can be achieved by reacting 4-bromothiophenol with 2-bromoethylamine under basic conditions to form 2-[(4-bromophenyl)sulfanyl]ethylamine.

    Amidation reaction: The intermediate 2-[(4-bromophenyl)sulfanyl]ethylamine is then reacted with 4-methoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and methoxy groups can play a role in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide
  • N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-ethoxybenzenecarboxamide

Uniqueness

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfanylethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2S/c1-20-14-6-2-12(3-7-14)16(19)18-10-11-21-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCLYPQPOSOCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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